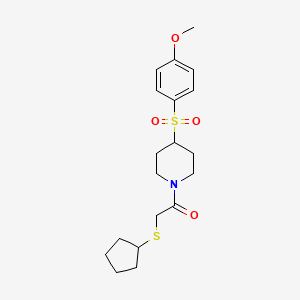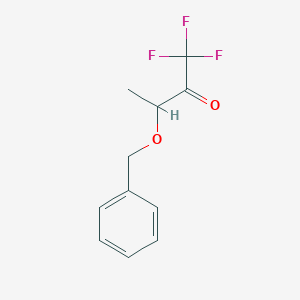
2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-4H-pyran-4-one is a useful research compound. Its molecular formula is C26H26N2O4 and its molecular weight is 430.504. The purity is usually 95%.
BenchChem offers high-quality 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-4H-pyran-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-4H-pyran-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Evaluation in Lubricating Grease
One study focuses on the synthesis of quinolinone derivatives and their evaluation as antioxidants in lubricating grease. These compounds, including various quinolinone derivatives, were synthesized and characterized, demonstrating their efficiency as antioxidants in lubricating greases. The study highlights the potential of these compounds in industrial applications, particularly in enhancing the performance and longevity of lubricating materials (Hussein, Ismail, & El-Adly, 2016).
Development of Heterocyclic Compounds
Another research area involves the creation of heterocyclic ketenethioacetal derivatives, showcasing the versatility of quinolinone structures in synthesizing complex heterocyclic compounds. These reactions produce various products, including pyrano and pyrrolo isoquinoline derivatives, indicating the utility of these compounds in developing pharmaceutical agents with potential biological activities (Ueno, Tominaga, Matsuda, & Kobayashi, 1974).
Anticancer Activity
The synthesis of novel oxazole derivatives related to tetrahydroisoquinoline and their evaluation for anticancer activity represents another application. These synthesized compounds exhibited significant inhibitory activities against cancer cell lines, suggesting their potential as leads for the development of new anticancer agents (Liu, Bai, Pan, Song, & Zhu, 2009).
Synthesis of Fused Heteroarenes
Research on the rhodium-catalyzed annulation of ethyl benzimidates with α-aroyl sulfur ylides to form pyrano[4,3,2-ij]isoquinoline derivatives demonstrates the compound's relevance in synthesizing fused heteroarenes. These compounds have been tested for their optoelectronic properties, showcasing their potential applications in materials science and organic electronics (Wu, Xiong, Sun, & Cheng, 2018).
Synthesis of Isoquinoline Derivatives
The ability to synthesize isoquinoline derivatives from o-alkynyl aldehydes through tandem reactions highlights the compound's role in the production of natural products and pharmaceutical agents. This research demonstrates the compound's utility in constructing complex molecular architectures found in bioactive molecules (Zhao, Tang, & Deng, 2016).
properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4/c29-24-14-22(16-27-13-11-19-6-1-2-8-21(19)15-27)31-17-25(24)32-18-26(30)28-12-5-9-20-7-3-4-10-23(20)28/h1-4,6-8,10,14,17H,5,9,11-13,15-16,18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGFNSXZZHPLTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)COC3=COC(=CC3=O)CN4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

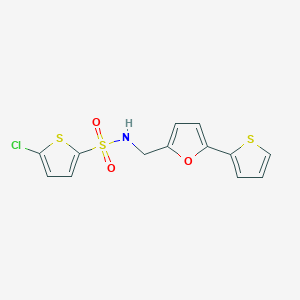
![1-(5-Chloro-2-methylphenyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine](/img/structure/B2905180.png)
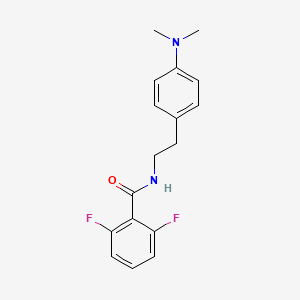
![3-oxo-N-(4-(trifluoromethyl)phenyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2905182.png)
![N-(1-cyanocyclopentyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide](/img/structure/B2905183.png)
![Methyl 5-acetyl-3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2905184.png)
![2-[5-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2905186.png)
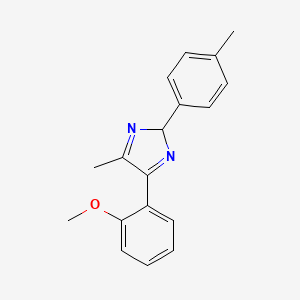
![1-{[4-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B2905188.png)
![(10Z)-10-(phenylmethylidene)-11-thia-1-azatetracyclo[10.7.0.0^{3,8}.0^{13,18}]nonadeca-3(8),4,6,13(18),14,16-hexaene-9,19-dione](/img/structure/B2905190.png)

![(2Z)-2-[5-(3,4-dimethylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxobutanenitrile](/img/structure/B2905198.png)
